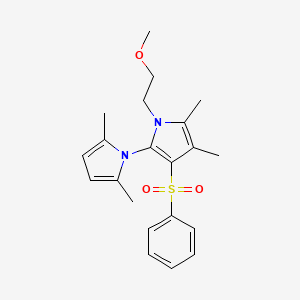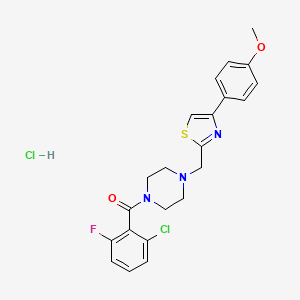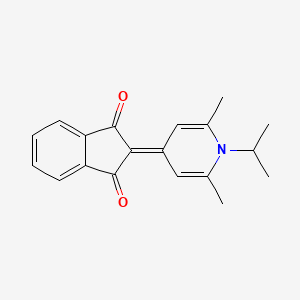![molecular formula C23H23N7O2 B2504079 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920406-20-8](/img/structure/B2504079.png)
1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a triazolopyrimidine group, a piperazine group, and an ether group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and piperazine rings, in particular, would contribute to the three-dimensionality of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar ether group and the nonpolar phenyl group in this compound suggests that it could have both polar and nonpolar properties .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential pharmaceutical applications. Compounds similar to the one you mentioned are synthesized to explore their biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties. For instance, studies have reported the synthesis of various pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and triazolo[4,5-d]pyrimidine derivatives, investigating their potential biological activities (H. Abdel‐Aziz et al., 2008; Nadia A. Abdelriheem et al., 2017).
Antitumor and Antimicrobial Activities
Some synthesized heterocyclic compounds are evaluated for their antitumor and antimicrobial activities. These studies aim to identify new therapeutic agents by exploring the biological effects of novel chemical structures. For example, certain pyrazolo[1,5-a]pyrimidine derivatives were found to exhibit moderate effects against bacterial and fungal species, indicating potential as antimicrobial agents (H. Abdel‐Aziz et al., 2008).
Pharmacological Properties
Research on heterocyclic compounds also extends to their pharmacological properties, including their potential as kinase inhibitors or in treating specific diseases. For instance, some compounds are investigated for their inhibitory effects on enzymes like Aurora-A kinase, which is relevant in cancer research (M. Shaaban et al., 2011).
Synthetic Methodologies
The development of new synthetic methodologies for heterocyclic compounds is another area of research. This includes exploring different reaction conditions, catalysts, and starting materials to optimize the synthesis of complex molecules with potential biological activities (M. A. Bhat et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound would likely involve synthesizing it (if it hasn’t been synthesized already), characterizing its physical and chemical properties, and testing its biological activity. This could involve in vitro testing (e.g., in cell cultures) and in vivo testing (e.g., in animal models) .
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-5-6-10-19(17)32-15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-8-3-2-4-9-18/h2-10,16H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEUJESSIIWIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)
![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)


![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)
![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)